3,5-Difluoro-4-methylbenzonitrile
Overview
Description
3,5-Difluoro-4-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N. It belongs to the class of benzonitriles and is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a nitrile group. This compound is a colorless solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3,5-Difluoro-4-methylbenzonitrile involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at 0-40°C to form 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene. This intermediate is then reacted with ammonia at -10-60°C to obtain 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is reacted with a halogen-containing dehydration reagent and a catalyst at 30-80°C to produce 3,4-difluorobenzonitrile .
Another method uses 3,4-dichlorobenzonitrile as a raw material, potassium fluoride as a fluorination reagent, and bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt as a phase transfer catalyst. The reaction is carried out with a reducing agent and a dispersing agent to prepare 3,4-difluorobenzonitrile .
Industrial Production Methods
The industrial production of this compound typically involves the above-mentioned synthetic routes, with optimization for large-scale production. The process is designed to be safe, cost-effective, and environmentally friendly, with high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, aldehydes, or acids .
Scientific Research Applications
3,5-Difluoro-4-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The nitrile group can interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2-methylbenzonitrile: Similar in structure but with the methyl group in a different position.
3,4-Difluorobenzonitrile: Lacks the methyl group but has similar fluorine substitution.
2,4-Difluorobenzonitrile: Another fluorinated benzonitrile with different substitution patterns.
Uniqueness
3,5-Difluoro-4-methylbenzonitrile is unique due to the specific positioning of its fluorine atoms and methyl group, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,5-difluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHPFQMICHSKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662775 | |
Record name | 3,5-Difluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-50-6 | |
Record name | 3,5-Difluoro-4-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170572-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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